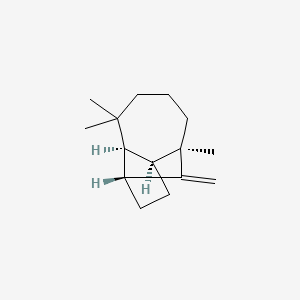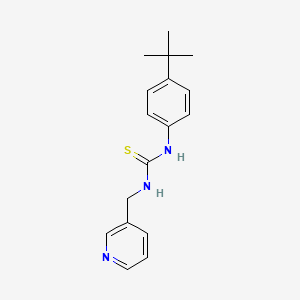
5-DOXYL-stearic acid, free radical
概要
説明
5-DOXYL-stearic acid, free radical is a spin label compound commonly used in biophysics and biochemistry research. Its paramagnetic properties make it an excellent candidate for electron paramagnetic resonance (EPR) spectroscopy studies. The compound’s chemical structure includes a stable nitroxide radical group attached to a stearic acid backbone. This radical moiety allows researchers to probe the behavior of molecules within lipid bilayers and biological membranes .
Synthesis Analysis
The synthesis of 5-DOXYL-stearic acid involves the introduction of the nitroxide radical group onto the stearic acid molecule. While specific synthetic routes may vary, the general approach includes functionalizing the stearic acid with the nitroxide moiety, resulting in the formation of the spin label compound .
Molecular Structure Analysis
The molecular formula of 5-DOXYL-stearic acid is C22H42NO4 , with a molecular weight of approximately 384.57 g/mol . The compound consists of a stearic acid chain (C18) linked to a nitroxide radical group. The nitroxide radical provides the paramagnetic properties necessary for EPR studies .
Chemical Reactions Analysis
As a spin label, 5-DOXYL-stearic acid does not participate in typical chemical reactions. Its primary role lies in its interaction with lipid bilayers and membranes, allowing researchers to investigate structural changes, lipid dynamics, and molecular behavior within these systems .
Physical And Chemical Properties Analysis
科学的研究の応用
Biomedical Research: Membrane Dynamics and Protein Interactions
5-Doxylstearic acid is extensively used in biomedical research to study the dynamics and structural characteristics of cell membranes . It serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, providing insights into the fluidity and phase behavior of membrane lipids. This compound is particularly valuable for investigating protein-lipid interactions , which are crucial for understanding the function of membrane proteins .
Material Science: Lipid Bilayer Analysis
In material science , 5-Doxylstearic acid is employed to probe the interactions of molecules with lipid bilayers . It helps elucidate the kinetics of lipid transfer between bilayers and the behavior of molecules within these structures. Researchers use it to study the fluid dynamics of the plasma membrane, which is essential for developing new materials with biological applications .
Environmental Studies: Surfactant Aggregate Characterization
Environmental scientists use 5-Doxylstearic acid to characterize the microenvironments of surfactant aggregates . The compound’s ability to act as a spin probe allows for the detailed analysis of local changes in composition and micelle formation, which is significant for understanding the behavior of environmental contaminants and the development of cleaning agents .
Food Industry: Lipid Oxidation and Shelf Life
Although not directly used in food products, 5-Doxylstearic acid plays a role in the food industry by helping researchers study lipid oxidation and shelf life. Its spin labeling properties enable the monitoring of lipid stability, which can inform the development of food packaging and preservation methods .
Pharmaceuticals: Drug Delivery Systems
In the pharmaceutical industry , 5-Doxylstearic acid is utilized to study drug delivery systems, particularly those involving lipid-based carriers . Its paramagnetic properties allow for the examination of how drugs interact with and are transported through lipid membranes, aiding in the design of more effective drug delivery mechanisms .
Analytical Chemistry: EPR Spectroscopy
5-Doxylstearic acid is a staple in analytical chemistry for EPR spectroscopy. It provides a means to obtain detailed information about the local environment of the spin label within lipid structures, which is essential for the structural elucidation of complex chemical systems .
作用機序
- Changes in the EPR spectra reveal alterations in membrane fluidity, lipid mobility, and interactions with other molecules .
- Researchers use it to study lipid transfer between bilayers, lipid–protein interactions, and the dynamics of lipid membranes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
Research involving 5-DOXYL-stearic acid continues to explore its applications in lipid studies, membrane dynamics, and protein-lipid interactions. Future investigations may focus on refining EPR techniques, understanding its behavior in complex biological systems, and developing novel spin labels for specific research questions .
特性
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h4-19H2,1-3H3,(H,24,25) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZKXQLRMNQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-DOXYL-stearic acid, free radical | |
CAS RN |
29545-48-0 | |
| Record name | 5-Doxylstearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29545-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Doxylstearic acid?
A1: The molecular formula of 5-Doxylstearic acid is C21H40NO3, and its molecular weight is 356.55 g/mol.
Q2: How does the structure of 5-DSA enable its use as an ESR probe?
A2: 5-DSA contains a stable nitroxide free radical, the DOXYL group (4,4-dimethyl-oxazolidine-1-oxyl), attached to the fifth carbon of the stearic acid chain. This radical allows for its detection via ESR spectroscopy.
Q3: What information can ESR spectroscopy provide about 5-DSA in a biological system?
A3: ESR spectroscopy can reveal information about the rotational motion, orientation, and polarity of the microenvironment surrounding the 5-DSA molecule within a biological system like a membrane [, , ].
Q4: How does 5-DSA interact with lipid membranes?
A4: 5-DSA inserts into lipid bilayers, anchoring itself with its carboxyl group typically near the lipid-water interface. Its hydrophobic tail integrates with the lipid acyl chains [, , ].
Q5: What factors influence the location of 5-DSA within a membrane?
A5: Factors like the charge of the membrane surface, the presence of cholesterol, and the phase state of the lipid bilayer can influence the depth and orientation of 5-DSA within the membrane [, , ].
Q6: How does 5-DSA report on membrane fluidity?
A6: The rotational motion of 5-DSA, as measured by ESR, is sensitive to the fluidity of its surrounding environment. A more fluid environment allows for greater rotational freedom, resulting in a narrower ESR spectrum [, , ].
Q7: Can 5-DSA be used to study interactions between other molecules and membranes?
A7: Yes, changes in 5-DSA's ESR spectra upon the addition of other molecules can provide insights into how these molecules interact with the membrane. For example, interactions with cholesterol, drugs, peptides, or ions can be studied [, , , ].
Q8: How does the position of the DOXYL group in stearic acid affect its information about the membrane?
A8: The position of the DOXYL group determines the depth at which the probe reports information. 5-DSA, with the DOXYL group closer to the carboxyl headgroup, provides information about the membrane's interfacial region. In contrast, 16-doxylstearic acid, with the DOXYL group near the tail end, reports on the membrane's hydrophobic core [, , ].
Q9: How has 5-DSA been used to study microemulsions?
A9: 5-DSA has been used to study the structural characteristics and stability of microemulsions, including those used as potential drug delivery systems [, ].
Q10: Can 5-DSA help understand the mechanism of action of drugs or other bioactive molecules?
A10: Yes, by monitoring changes in membrane fluidity and order, 5-DSA can provide information about how drugs like adamantyl compounds [], ozone [], or plaunotol [] interact with and potentially disrupt membrane structure.
Q11: How is 5-DSA used in studies of protein-lipid interactions?
A11: 5-DSA can be used to examine the influence of membrane-associated proteins on lipid dynamics and organization. Studies with enzymes like (R)-3-hydroxybutyrate dehydrogenase [] have utilized 5-DSA to understand how proteins influence the surrounding lipid environment.
Q12: Has 5-DSA been used in studies involving stratum corneum, the outermost layer of skin?
A12: Yes, researchers have developed methods for utilizing 5-DSA to study the lipid ordering and fluidity of the stratum corneum ex vivo, providing insights into skin barrier function [].
Q13: What are some limitations of using 5-DSA as an ESR probe?
A13:* 5-DSA is a relatively bulky probe and its presence might perturb the membrane structure to some extent.* The nitroxide radical can be reduced by certain biological molecules, potentially affecting the sensitivity of the measurements [, ].* The interpretation of ESR spectra can be complex and requires careful consideration of factors like probe orientation and dynamics [, ].
Q14: What are some potential future applications of 5-DSA in membrane research?
A14:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)

![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)
![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)


![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)